molecular formula C14H12ClNO3 B8250958 Methyl 2-(benzyloxy)-6-chloroisonicotinate

Methyl 2-(benzyloxy)-6-chloroisonicotinate

Cat. No.: B8250958
M. Wt: 277.70 g/mol
InChI Key: HQQHLUAKUORIMQ-UHFFFAOYSA-N
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Description

Methyl 2-(benzyloxy)-6-chloroisonicotinate is an organic compound with a pyridine ring substituted with a methyl ester, a chlorine atom, and a benzyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(benzyloxy)-6-chloroisonicotinate typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-6-hydroxypyridine-4-carboxylic acid.

    Esterification: The carboxylic acid group is esterified using methanol and a suitable acid catalyst to form the methyl ester.

    Benzyloxylation: The hydroxyl group is then protected by converting it to a benzyloxy group using benzyl bromide and a base such as potassium carbonate.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, and may involve continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(benzyloxy)-6-chloroisonicotinate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

    Oxidation and Reduction: The benzyloxy group can be oxidized to a benzaldehyde or reduced to a benzyl alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic Substitution: Substituted pyridine derivatives.

    Hydrolysis: 2-chloro-6-benzyloxypyridine-4-carboxylic acid.

    Oxidation: Benzaldehyde derivatives.

    Reduction: Benzyl alcohol derivatives.

Scientific Research Applications

Methyl 2-(benzyloxy)-6-chloroisonicotinate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting the central nervous system.

    Biological Studies: It is employed in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: It is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(benzyloxy)-6-chloroisonicotinate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-chloro-6-methylpyridine-4-carboxylate: Similar structure but with a methyl group instead of a benzyloxy group.

    Methyl 2-chloro-6-methoxypyridine-4-carboxylate: Similar structure but with a methoxy group instead of a benzyloxy group.

Uniqueness

Methyl 2-(benzyloxy)-6-chloroisonicotinate is unique due to the presence of the benzyloxy group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific synthetic and medicinal applications.

Properties

IUPAC Name

methyl 2-chloro-6-phenylmethoxypyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO3/c1-18-14(17)11-7-12(15)16-13(8-11)19-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQQHLUAKUORIMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC(=C1)Cl)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Add sodium hydride (1.15 g, 28.75 mmol 60% in mineral oil) to a suspension of 2,6-dichloroisonicotinic acid (2 g, 10.42 mmol) at 0° C. in DMF (40 mL). Warm to room temperature and stir for 10 min. Add benzyl alcohol (1.35 mL, 13.045 mmol) dropwise and heat to 80° C. for 1 h. Cool to room temperature, add diiodomethane (2 mL) and stir for 30 min. Pour into saturated aqueous sodium chloride and partition between ethyl acetate and water. Dry (magnesium sulfate), concentrate and purify (silica gel chromatography, eluting with 5:95 ethyl acetate:hexanes) to give the title compound as a colorless oil (2.3 g, 79%).
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Yield
79%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

With cooling with ice, oxalyl chloride (5.8 mL) and DMF (3 drops) were added to a CHCl3 (40 mL) solution of 2-chloro-6-benzyloxypyridine-4-carboxylic acid, and stirred at that temperature for 1 hour. DMF (3 drops) was added to it, and stirred overnight at room temperature, then oxalyl chloride (2.9 mL) and DMF (3 drops) were added to it, and stirred at room temperature for 3 hours. The solvent was evaporated away, CHCl3-MeOH was added to the residue, and stirred at room temperature for 30 minutes. Sodium bicarbonate water was added to the reaction solution, extracted with chloroform, and the organic layer was washed with water, saturated sodium bicarbonate water and saturated saline water, and dried with anhydrous sodium sulfate. This was filtered, concentrated under reduced pressure, and the residue was purified through silica gel column chromatography (hexane/ethyl acetate) to obtain the title compound as a yellow oil.
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